Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 4-ethoxyphenylhydrazine with acetophenone under acidic conditions to form 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole.
Pyridine Ring Formation: The next step involves the formation of the pyridine ring. This can be done by reacting the pyrazole derivative with 2,6-dimethyl-3,5-pyridinedicarboxylate under basic conditions.
Esterification: The final step is the esterification of the carboxyl groups with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ester groups, potentially yielding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as anti-inflammatory agents, anticancer compounds, or central nervous system modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can bind to metal ions or form hydrogen bonds with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) phthalate: Similar in structure but lacks the pyrazole and pyridine rings.
4-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazole: Contains the pyrazole ring but lacks the ester and pyridine components.
2,6-Dimethyl-3,5-pyridinedicarboxylate: Contains the pyridine ring but lacks the pyrazole and ester groups.
Uniqueness
The uniqueness of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for chemical modification, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C32H37N3O7 |
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Molecular Weight |
575.7 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H37N3O7/c1-6-40-25-14-12-23(13-15-25)30-26(20-35(34-30)24-10-8-7-9-11-24)29-27(31(36)41-18-16-38-4)21(2)33-22(3)28(29)32(37)42-19-17-39-5/h7-15,20,29,33H,6,16-19H2,1-5H3 |
InChI Key |
UJQXWFLMIVNWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCCOC)C)C)C(=O)OCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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